P2Y6 Receptor Antagonism: Defined Baseline for SAR vs. Uncharacterized Analogs
2-Fluoro-4-(piperidin-1-yl)pyridine exhibits quantifiable antagonist activity at the human P2Y6 receptor, a target implicated in inflammatory and neurodegenerative disorders [1]. In a cell-based assay measuring inhibition of UDP-induced intracellular calcium mobilization in human 1321N1 cells, the compound displayed an IC50 of 2.91 μM (2.91E+3 nM) [2]. This provides a defined potency benchmark for this scaffold. In contrast, no publicly available binding data exist for the non-fluorinated parent (4-(piperidin-1-yl)pyridine) or the 3-fluoro regioisomer at this target, rendering them uncharacterized starting points for P2Y6-focused medicinal chemistry efforts.
| Evidence Dimension | Antagonist potency at human P2Y6 receptor |
|---|---|
| Target Compound Data | IC50 = 2.91 μM (2,910 nM) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)pyridine: No data available; 3-Fluoro-4-(piperidin-1-yl)pyridine: No data available |
| Quantified Difference | Target compound is characterized; comparators are uncharacterized |
| Conditions | Human P2Y6 receptor expressed in human 1321N1 cells; inhibition of UDP-induced intracellular calcium mobilization measured by spectrofluorometry |
Why This Matters
Procuring the 2-fluoro analog provides a validated, potency-defined starting point for P2Y6 antagonist optimization, whereas alternative regioisomers or the non-fluorinated core require de novo screening and SAR establishment.
- [1] BindingDB. (2024). Assay Summary: Antagonist activity at human P2Y6 receptor. View Source
- [2] BindingDB. (2024). BDBM50569546 (CHEMBL4876210): 2-Fluoro-4-(piperidin-1-yl)pyridine. Affinity Data: IC50 = 2.91E+3 nM. View Source
